molecular formula C5H12N2O2 B158079 3-(Dimethylamino)-l-alanine CAS No. 10138-99-5

3-(Dimethylamino)-l-alanine

Cat. No.: B158079
CAS No.: 10138-99-5
M. Wt: 132.16 g/mol
InChI Key: KEZRWUUMKVVUPT-BYPYZUCNSA-N
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Description

3-(Dimethylamino)-l-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the alanine backbone

Mechanism of Action

Mode of Action

The mode of action of 3-(Dimethylamino)-l-alanine is not fully understood. It is likely that it interacts with its targets in a similar manner to other amino acids, possibly acting as an agonist or antagonist. This interaction could result in changes to cellular processes, such as protein synthesis or signal transduction .

Biochemical Pathways

It could potentially affect downstream effects such as cell growth and differentiation .

Pharmacokinetics

Like other amino acids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-l-alanine typically involves the reaction of alanine with dimethylamine under specific conditions. One common method is the amidation reaction, where alanine is reacted with dimethylamine in the presence of a catalyst such as lead acetate. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent like methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reaction of alanine with dimethylamine can be optimized using continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-l-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(Dimethylamino)-l-alanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of surfactants, dyes, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylamino)-l-alanine is unique due to its specific structure, which combines the properties of an amino acid with those of a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological molecules also sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZRWUUMKVVUPT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30906107
Record name 3-(Dimethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-36-5, 10138-99-5
Record name Azaleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-amino-3-(dimethylamino)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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